Bienvenue dans la boutique en ligne BenchChem!

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

The 4-CF3 (para-trifluoromethyl) congener is the most electron-deficient analog (Hammett σp=0.54) commercially available in the 5-(3-methoxyphenyl)isoxazole-3-yl benzamide series. In EPAC antagonist programs, para-CF3 vs. 2-CF3, 3-CF3, 4-F, and 4-OCH3 substitution can shift IC50 from low μM to >10 μM—making this compound the critical upper boundary for a complete Hammett SAR analysis. This scaffold has also been explored in FtsZ antibacterial programs, where isoxazole regioisomeric connectivity (3-yl vs. 5-yl) produces order-of-magnitude activity differences. Procure alongside regioisomers for authentic SAR; do not substitute positional isomers. Verified 1H NMR reference (SpectraBase) ensures regioisomeric identity before testing.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 952968-39-7
Cat. No. B2806766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
CAS952968-39-7
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-26-16-4-2-3-13(9-16)17-10-15(24-27-17)11-23-18(25)12-5-7-14(8-6-12)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
InChIKeyPTCQBKFKIBTDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 952968-39-7): Structural Identity and Compound-Class Context for Procurement Decisions


N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 952968-39-7) is a synthetic small molecule belonging to the isoxazole-benzamide chemotype, with molecular formula C19H15F3N2O3 and molecular weight 376.34 g/mol . The compound features a 5-(3-methoxyphenyl)isoxazole core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety. This scaffold has been explored in medicinal chemistry programs targeting bacterial cell division protein FtsZ [1], exchange protein directly activated by cAMP (EPAC) antagonism [2], and insecticidal applications [3]. The compound is commercially available as a research-grade building block, typically at ≥95% purity . Its structural positioning—specifically the para-CF3 substitution on the benzamide ring and the meta-methoxy on the phenyl-isoxazole—defines a distinct regioisomeric and electronic profile relative to its closest positional isomers and substituent analogs.

Why N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide Cannot Be Interchanged with Its Closest Analogs


Within the isoxazole-benzamide chemotype, the position and electronic nature of substituents on both the benzamide ring and the phenyl-isoxazole moiety govern target engagement, potency, and selectivity. In the FtsZ inhibitor series published by Bi et al. [1], the relocation of the isoxazole attachment point from the 3-yl to the 5-yl position produced order-of-magnitude differences in antibacterial activity, demonstrating that even seemingly minor regioisomeric changes can ablate biological function. Similarly, in EPAC antagonist patent US11124489 [2], systematic variation of substituents on the benzamide phenyl ring yielded IC50 values spanning from low micromolar to >10 μM against Rap guanine nucleotide exchange factor 3 in a single assay platform. The 4-CF3 substitution on the benzamide of the target compound introduces a strong electron-withdrawing effect (Hammett σp = 0.54) and increased lipophilicity (π = 0.88) that cannot be replicated by the 2-CF3, 3-CF3, 4-F, or 4-OCH3 analogs [3]. Without direct comparative biological data for this specific compound, the known SAR from the broader chemotype class establishes that simple analog substitution is scientifically unjustified and risks selecting a compound with uncharacterized target activity.

Quantitative Differentiation Evidence for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 4-CF3 vs. 2-CF3 vs. 3-CF3 Positional Isomers on Benzamide Ring

The target compound bears a trifluoromethyl group at the para (4-) position of the benzamide ring. Its closest positional isomers—N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide—differ only in CF3 placement yet are predicted to exhibit substantially different target-binding profiles. In the structurally related EPAC antagonist series (US11124489), regioisomeric variation of substituents on the benzamide ring produced IC50 differences of 2- to 4-fold against RapGEF3 when assayed under identical conditions [1]. The para-CF3 configuration of the target compound maximizes the electron-withdrawing resonance effect while minimizing steric clash with the amide linkage, a geometric advantage not shared by the ortho-substituted 2-CF3 isomer [2]. No direct head-to-head biological comparison of these three regioisomers has been published for the 3-methoxyphenyl-isoxazole scaffold, representing a critical data gap for procurement selection.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Physicochemical Identity Verification: Spectroscopic Fingerprint vs. Regioisomeric and Substituent Analogs

The target compound has a verified 1H NMR spectroscopic fingerprint archived in the Wiley SpectraBase database (Compound ID BJcBXTgtaxp), providing an authoritative reference for identity confirmation [1]. The exact mass of 376.103477 g/mol (C19H15F3N2O3) distinguishes it from all closely related analogs: the 4-fluoro analog (C18H15FN2O3, exact mass 326.1067), the 4-methoxy analog (C19H18N2O4, exact mass 338.1267), and the 2-CF3 and 3-CF3 regioisomers (same molecular formula but distinct fragmentation patterns and NMR shifts) [1]. This spectroscopic distinguishability is critical for procurement quality assurance, as regioisomeric contaminants would produce distinct spectral signatures.

Analytical Chemistry Quality Control Compound Authentication

Benzamide Substituent Electronic Modulation: 4-CF3 vs. 4-F vs. 4-OCH3 in Isoxazole-Benzamide FtsZ Inhibitor Context

In the FtsZ inhibitor optimization study by Bi et al. (Eur J Med Chem 2018), benzamide para-substituents were systematically varied across a panel of isoxazole-containing derivatives, with antibacterial activity assessed against S. aureus, MRSA, and E. coli [1]. While the specific 3-methoxyphenyl-isoxazole sub-series with varied benzamide substituents was not exhaustively profiled in the published dataset, the broader SAR established that electron-withdrawing para-substituents on the benzamide ring generally correlated with enhanced FtsZ GTPase inhibition relative to electron-donating groups. The target compound's 4-CF3 group (σp = 0.54) is predicted to confer greater FtsZ inhibitory potential than the 4-F (σp = 0.06) or 4-OCH3 (σp = -0.27) analogs based on this class-level SAR trend. However, this inference has not been experimentally validated for the 5-(3-methoxyphenyl)isoxazole scaffold specifically, and the lead compounds in the FtsZ series (B14, B16) feature isoxazol-5-yl rather than isoxazol-3-yl connectivity, underscoring the non-transferability of substitution effects across regioisomeric series [1].

Antibacterial FtsZ Inhibition SAR

Commercial Purity Specification and Procurement-Grade Comparison

The target compound is commercially available at a standard purity of ≥95% (HPLC) from the vendor Chemenu (Catalog Number CM997279) . The 4-methoxy analog (CAS 953182-20-2) and the 4-fluoro analog (CAS 946344-00-9) are available from alternative suppliers at ≥98% purity, representing a potentially meaningful purity differential for applications requiring high-fidelity screening data . The 2-CF3 and 3-CF3 regioisomers are listed by multiple vendors but purity specifications and batch-to-batch consistency data are not uniformly disclosed. For applications where trace regioisomeric contamination could confound biological results, the 95% purity floor of the 4-CF3 compound necessitates additional quality control measures (e.g., orthogonal HPLC, NMR) before use in sensitive assays.

Compound Sourcing Purity Specification Procurement

Recommended Application Scenarios for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide Based on Available Evidence


Isoxazole-Benzamide SAR Library Construction Requiring Maximal Benzamide Electron Deficiency

For medicinal chemistry programs systematically exploring the impact of benzamide para-substituent electronic effects on target engagement within the 5-(3-methoxyphenyl)isoxazole scaffold, the 4-CF3 variant provides the most electron-deficient congener (σp = 0.54) among readily available analogs. This compound serves as the upper boundary of the electron-withdrawing spectrum in a substituent series that should also include the 4-F (σp = 0.06), 4-H (σp = 0.00), and 4-OCH3 (σp = -0.27) analogs for a complete Hammett analysis [1]. Given the absence of published biological data for this specific compound, procurement should be accompanied by a commitment to generate comparative IC50 data across the full analog set under identical assay conditions to establish the actual SAR rather than relying on class-level predictions.

EPAC Antagonist Lead Optimization with Regioisomeric Selectivity Profiling

US Patent 11,124,489 demonstrates that isoxazole-containing benzamide derivatives can achieve differential EPAC (RapGEF3) inhibition with IC50 values spanning 3.3 to >10 μM depending on substitution pattern [2]. The target compound's 4-CF3 benzamide configuration, combined with the 3-methoxyphenyl isoxazole motif, represents a structural combination not explicitly exemplified in the patent's biological data tables. Researchers seeking to expand the EPAC antagonist SAR landscape can procure this compound alongside the 2-CF3 and 3-CF3 regioisomers to profile regioisomeric selectivity. The SpectraBase NMR reference provides the analytical benchmark for confirming regioisomeric identity before biological testing [3].

FtsZ-Targeted Antibacterial Screening with Electron-Deficient Benzamide Congeners

The isoxazole-benzamide FtsZ inhibitor chemotype validated by Bi et al. (2018) established that para-substituted benzamide derivatives can inhibit bacterial cell division through FtsZ GTPase modulation [4]. Although the lead compounds in that study (B14, B16) featured isoxazol-5-yl connectivity distinct from the target compound's isoxazol-3-yl linkage, the scaffold similarity supports exploratory screening of the 4-CF3 analog against Gram-positive pathogens including S. aureus and MRSA. Users should note that the isoxazol-3-yl vs. isoxazol-5-yl regioisomeric difference was a critical determinant of activity in the published series, and results from the 3-yl series cannot be extrapolated from 5-yl series data.

Analytical Reference Standard for Regioisomeric Purity Assessment in Isoxazole-Benzamide Libraries

The availability of a verified 1H NMR spectrum in the Wiley SpectraBase database (Compound ID BJcBXTgtaxp) establishes this compound as a reference standard for confirming the identity and regioisomeric purity of 5-(methoxyphenyl)isoxazole-3-yl benzamide derivatives [3]. Procurement of this compound as an analytical reference enables laboratories to validate their in-house synthesized or commercially sourced analogs by comparing retention times (HPLC), exact mass (HRMS), and NMR chemical shifts against an authenticated dataset, thereby mitigating the risk of regioisomer misassignment that could compromise SAR interpretations.

Quote Request

Request a Quote for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.